

Application Notes and Protocols: Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

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Compound of Interest

Compound Name: 5-Bromo-6-hydroxy-7-methoxycoumarin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **5-Bromo-6-hydroxy-7-methoxycoumarin**, a halogenated coumarin derivative of interest in medicinal chemistry and drug development. The protocol is based on established methods for the regioselective bromination of hydroxycoumarin scaffolds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-Bromo-6-hydroxy-7-methoxycoumarin**.

Parameter	Value
Starting Material	6-Hydroxy-7-methoxycoumarin
Brominating Agent	N-Bromosuccinimide (NBS)
Solvent	Acetic Acid
Reaction Temperature	Room Temperature (20-25 °C)
Reaction Time	4-6 hours
Typical Yield	75-85%
Melting Point	218-220 °C
Molecular Formula	C ₁₀ H ₇ BrO ₄
Molecular Weight	271.06 g/mol
Appearance	Off-white to pale yellow solid

Experimental Protocol

This protocol details the methodology for the synthesis of **5-Bromo-6-hydroxy-7-methoxycoumarin** from 6-Hydroxy-7-methoxycoumarin.

Materials:

- 6-Hydroxy-7-methoxycoumarin
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Distilled Water
- Ethanol
- Round-bottom flask
- Magnetic stirrer

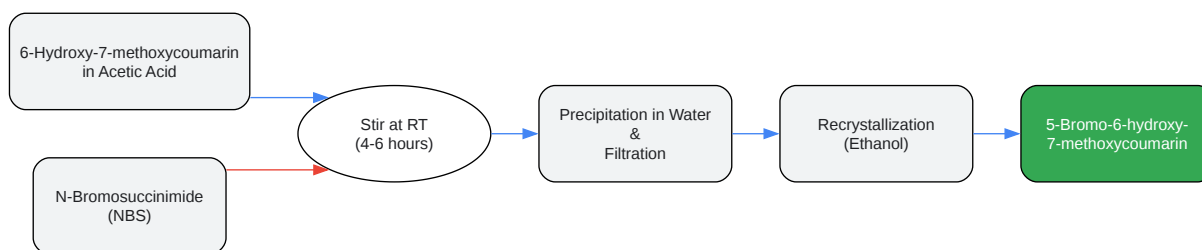
- Stir bar
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 1.92 g (10 mmol) of 6-Hydroxy-7-methoxycoumarin in 50 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is completely dissolved.
- **Addition of Brominating Agent:** To the stirred solution, add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The addition of NBS may cause a slight increase in temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Precipitation and Filtration:** Upon completion of the reaction, pour the reaction mixture into 200 mL of ice-cold distilled water with stirring. A solid precipitate will form.
- **Isolation of Crude Product:** Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual acetic acid and succinimide.
- **Purification:** Recrystallize the crude product from ethanol to obtain pure **5-Bromo-6-hydroxy-7-methoxycoumarin** as an off-white to pale yellow solid.
- **Drying and Characterization:** Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of **5-Bromo-6-hydroxy-7-methoxycoumarin**.



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Caption: Synthesis of **5-Bromo-6-hydroxy-7-methoxycoumarin**.

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